molecular formula C17H28N2O B13085225 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide

Katalognummer: B13085225
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: QQCFCPRAFRZOIS-VYRBHSGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, an isopropyl group, and a phenylpropyl group, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with isopropylamine and (S)-1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide
  • 2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)butanamide

Uniqueness

2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is unique due to its specific chiral configuration and the presence of a phenylpropyl group. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H28N2O

Molekulargewicht

276.4 g/mol

IUPAC-Name

2-amino-3-methyl-N-[(1S)-1-phenylpropyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C17H28N2O/c1-6-15(14-10-8-7-9-11-14)19(13(4)5)17(20)16(18)12(2)3/h7-13,15-16H,6,18H2,1-5H3/t15-,16?/m0/s1

InChI-Schlüssel

QQCFCPRAFRZOIS-VYRBHSGPSA-N

Isomerische SMILES

CC[C@@H](C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N

Kanonische SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.